

Imiloxan Hydrochloride: A Technical Guide for Pharmacological Research

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Compound of Interest		
Compound Name:	Imiloxan hydrochloride	
Cat. No.:	B1222924	Get Quote

Introduction

Imiloxan hydrochloride, also known by its development code RS 21361, is a potent and highly selective $\alpha 2B$ -adrenoceptor antagonist.[1][2] It has become an invaluable pharmacological tool for researchers seeking to delineate the specific physiological and pathological roles of the $\alpha 2B$ -adrenergic receptor subtype.[3][4] Notably, Imiloxan is distinguished by its high selectivity for the $\alpha 2B$ subtype over the $\alpha 2A$ subtype and its lack of significant antagonist activity at $\alpha 1$ -adrenoceptors, a feature not common among other $\alpha 2B$ antagonists. This specificity makes it an essential agent for accurately probing the function of $\alpha 2$ -adrenoceptor subtypes in various biological systems.[5] Initially investigated for the treatment of depression, its development was discontinued, but it has found a crucial role in preclinical research.[6][7]

This guide provides an in-depth overview of **Imiloxan hydrochloride**, including its pharmacological profile, quantitative data, experimental protocols, and relevant signaling pathways to support its effective use in a research setting.

Pharmacological Profile and Quantitative Data

Imiloxan's primary mechanism of action is the competitive antagonism of the $\alpha 2B$ -adrenergic receptor.[8] Adrenergic receptors are G protein-coupled receptors that mediate the effects of the catecholamines norepinephrine and epinephrine. The $\alpha 2$ subtype is further divided into $\alpha 2A$, $\alpha 2B$, and $\alpha 2C$, each with distinct tissue distribution and physiological functions. Imiloxan's value lies in its ability to selectively block the $\alpha 2B$ subtype.[5]



Binding Affinity and Selectivity

The following tables summarize the key quantitative parameters defining Imiloxan's interaction with adrenergic receptors.

Table 1: Receptor Binding Profile of Imiloxan

Receptor Subtype	Binding Affinity (pKi)	Selectivity (Fold)
α2B-Adrenoceptor	7.26	-

 $|\alpha 2A$ -Adrenoceptor | Lower affinity | 55-fold lower than $\alpha 2B$ |

Table 2: Chemical and Physical Properties of Imiloxan Hydrochloride

Property	Value
Chemical Name	2-(1-Ethyl-2-indazoyl)methyl-1,4- benzodioxan hydrochloride
Alternative Names	RS 21361, RS-21361[8][9]
Molecular Formula	C14H16N2O2·HCl
Molecular Weight	280.75 g/mol
CAS Number	81167-22-8
Purity	≥98%
Solubility	Soluble in water to 100 mM

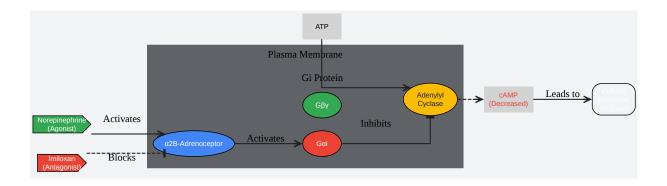
| Storage | Desiccate at room temperature |

Signaling Pathways

 α 2-adrenergic receptors, including the α 2B subtype, are canonically coupled to inhibitory G proteins (Gi/o). Upon activation by an agonist like norepinephrine, the receptor catalyzes the exchange of GDP for GTP on the α -subunit of the G protein. The activated G α i subunit then dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular



cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of downstream effectors like Protein Kinase A (PKA). By acting as an antagonist, Imiloxan binds to the α 2B-adrenoceptor and prevents this signaling cascade from being initiated by endogenous agonists.



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Canonical a2B-Adrenoceptor Signaling Pathway.

Experimental Protocols

Imiloxan's selectivity makes it a critical tool for isolating $\alpha 2B$ -adrenoceptor function. Below are detailed methodologies for key experiments where Imiloxan is commonly cited.

Radioligand Binding Assay for Receptor Subtype Characterization

This protocol is adapted from studies aimed at assessing the selectivity of compounds for α 2-adrenoceptor subtypes.[4][5][10]

- Objective: To determine the binding affinity and selectivity of Imiloxan for α2A vs. α2B adrenoceptors.
- Materials:

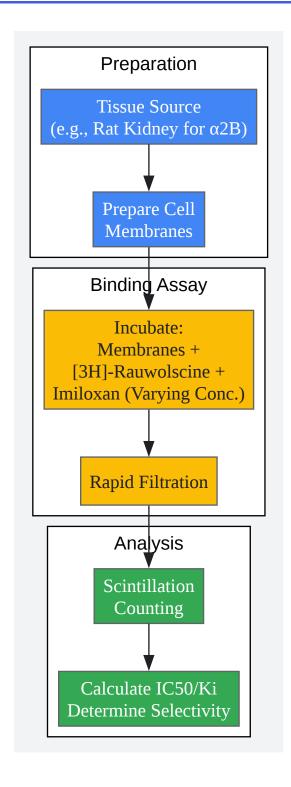
Foundational & Exploratory





- Tissue sources: Rabbit spleen (rich in α2A receptors), Rat kidney (rich in α2B receptors).
 [5][10]
- Radioligand: [3H]-rauwolscine (a non-subtype-selective α2 antagonist).[5][10]
- Test compound: Imiloxan hydrochloride.
- Incubation Buffer: Tris-HCl buffer.
- Glass fiber filters.
- Scintillation counter.
- Methodology:
 - Membrane Preparation: Homogenize rabbit spleen and rat kidney tissues separately in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellets in the assay buffer.
 - Competitive Binding Assay:
 - Set up a series of tubes containing a fixed concentration of [³H]-rauwolscine and the prepared membranes from either rabbit spleen or rat kidney.
 - Add increasing concentrations of unlabeled Imiloxan to these tubes.
 - Incubate the tubes to allow the binding to reach equilibrium.
 - Separation and Counting: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
 - Data Analysis: Measure the radioactivity trapped on the filters using a scintillation counter. Plot the percentage of specific binding of [3H]-rauwolscine against the log concentration of Imiloxan. Use non-linear regression to calculate the IC₅₀ value, which can then be converted to a Ki (inhibition constant) value. The ratio of Ki values from the two tissue preparations indicates the selectivity.





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